molecular formula C4H12BF4N B1617998 Mono-n-butylammonium tetrafluoroborate CAS No. 71852-73-8

Mono-n-butylammonium tetrafluoroborate

Cat. No.: B1617998
CAS No.: 71852-73-8
M. Wt: 160.95 g/mol
InChI Key: NPRPGAZEBACOGF-UHFFFAOYSA-O
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Description

Mono-n-butylammonium tetrafluoroborate is a chemical compound with the molecular formula C4H12BF4N. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its role as a supporting electrolyte in electrochemical studies and as a phase transfer catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-n-butylammonium tetrafluoroborate can be synthesized by reacting butylamine with tetrafluoroboric acid. The reaction typically takes place in a solvent such as methanol, ethanol, or ether. The process involves gradually adding tetrafluoroboric acid to a solution of butylamine under controlled temperature conditions. After the reaction is complete, the product is isolated by cooling and filtering, or by adding an organic solvent to precipitate the crystals .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Mono-n-butylammonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: this compound can participate in substitution reactions where one of its components is replaced by another chemical group.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different borate compounds, while reduction could produce butylamine derivatives.

Scientific Research Applications

Mono-n-butylammonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which mono-n-butylammonium tetrafluoroborate exerts its effects involves its role as an electrolyte and catalyst. In electrochemical studies, it facilitates the transfer of ions, thereby stabilizing the reaction environment. As a phase transfer catalyst, it helps in transferring reactants between different phases, increasing the reaction rate and yield .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium tetrafluoroborate: Similar in structure but with four butyl groups instead of one.

    Tetraethylammonium tetrafluoroborate: Contains ethyl groups instead of butyl groups.

    Tetramethylammonium tetrafluoroborate: Contains methyl groups instead of butyl groups.

Uniqueness

Mono-n-butylammonium tetrafluoroborate is unique due to its specific combination of butylamine and tetrafluoroboric acid, which imparts distinct properties such as solubility and reactivity. Its ability to act as both an electrolyte and a catalyst makes it versatile for various applications .

Properties

IUPAC Name

butylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BF4/c1-2-3-4-5;2-1(3,4)5/h2-5H2,1H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRPGAZEBACOGF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222125
Record name Borate(1-), tetrafluoro-, mono-n-butylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71852-73-8
Record name Butylammonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71852-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Borate(1-), tetrafluoro-, mono-n-butylammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071852738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borate(1-), tetrafluoro-, mono-n-butylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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